(chloromethoxy)cyclopentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

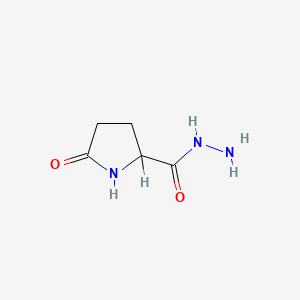

(Chloromethyl)cyclopentane is a cyclic alkane with the molecular formula C6H11Cl . It consists of a five-membered ring of carbon atoms, each bonded with two hydrogen atoms, and a chloromethyl group attached to one of the carbon atoms .

Molecular Structure Analysis

The molecular structure of (chloromethoxy)cyclopentane is characterized by a five-membered ring of carbon atoms, each bonded with two hydrogen atoms, and a chloromethyl group attached to one of the carbon atoms . The cyclic structure of cyclopentane provides it with certain unique characteristics compared to its linear counterparts .Physical And Chemical Properties Analysis

Cyclopentane, the base structure of (chloromethoxy)cyclopentane, is a colorless, flammable liquid hydrocarbon characterized by a sweet smell . It has a boiling point of 49.3 °C, and a melting point of -94.2 °C .Safety and Hazards

Orientations Futures

The future of cyclopentane, the base structure of (chloromethoxy)cyclopentane, is tied to developments in industries where it’s currently applied, and to the ongoing search for materials that can help us reduce environmental impact without compromising performance . The catalytic transformation of biomass-based furan compounds for the synthesis of organic chemicals is one of the important ways to utilize renewable biomass resources .

Mécanisme D'action

Target of Action

Similar compounds, such as cyclopentane anneled tetrahydroquinolines, have been studied for their antioxidant action . These compounds are known to interact with free radicals, acting as inhibitors of radical chain oxidation of organic compounds .

Mode of Action

It’s worth noting that similar compounds, like cyclopentane anneled tetrahydroquinolines, have been shown to interact with free radicals, terminating the chain reaction involved in the oxidation of organic compounds . This interaction results in the reduction of oxidative stress, which is a key factor in various physiological processes .

Biochemical Pathways

Related compounds have been found to influence the radical-chain oxidation of 1,4-dioxane by air . This suggests that (chloromethoxy)cyclopentane may also interact with similar biochemical pathways, particularly those involving oxidation reactions.

Pharmacokinetics

The molecular weight of (chloromethoxy)cyclopentane is reported to be 13460 , which could potentially influence its pharmacokinetic properties.

Result of Action

Related compounds have been found to exhibit antioxidant action, effectively inhibiting the radical-chain oxidation of organic compounds . This suggests that (chloromethoxy)cyclopentane may also exhibit similar antioxidant properties, potentially reducing oxidative stress at the molecular and cellular levels.

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of (chloromethoxy)cyclopentane can be achieved through the reaction of cyclopentanol with thionyl chloride followed by treatment with methanol.", "Starting Materials": [ "Cyclopentanol", "Thionyl chloride", "Methanol" ], "Reaction": [ "Step 1: Cyclopentanol is reacted with thionyl chloride to form cyclopentyl chloride.", "Step 2: The resulting cyclopentyl chloride is then treated with methanol to form (chloromethoxy)cyclopentane." ] } | |

Numéro CAS |

68060-41-3 |

Formule moléculaire |

C6H11ClO |

Poids moléculaire |

134.6 |

Pureté |

95 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.